4-[4-(4-fluorophenyl)piperazino]-N-(1H-indol-5-yl)-4-oxobutanamide
Overview
Description
4-[4-(4-fluorophenyl)piperazino]-N-(1H-indol-5-yl)-4-oxobutanamide is a complex organic compound that features a combination of fluorophenyl, piperazine, and indole moieties. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-fluorophenyl)piperazino]-N-(1H-indol-5-yl)-4-oxobutanamide typically involves multiple steps, starting with the preparation of the indole and piperazine intermediates. The indole derivative can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The piperazine derivative can be prepared by reacting 4-fluoroaniline with ethylene glycol in the presence of a catalyst .
The final step involves the coupling of the indole and piperazine intermediates with a butanamide derivative. This can be achieved through a nucleophilic substitution reaction, where the piperazine nitrogen attacks the carbonyl carbon of the butanamide, forming the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-fluorophenyl)piperazino]-N-(1H-indol-5-yl)-4-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carbonyl group in the butanamide can be reduced to form the corresponding alcohol.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Alcohol derivatives of the butanamide.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-[4-(4-fluorophenyl)piperazino]-N-(1H-indol-5-yl)-4-oxobutanamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity . The piperazine ring can enhance the compound’s ability to cross cell membranes and interact with intracellular targets . The fluorophenyl group can contribute to the compound’s stability and binding affinity .
Comparison with Similar Compounds
Similar Compounds
4-[4-(4-chlorophenyl)piperazino]-N-(1H-indol-5-yl)-4-oxobutanamide: Similar structure but with a chlorine atom instead of fluorine.
4-[4-(4-bromophenyl)piperazino]-N-(1H-indol-5-yl)-4-oxobutanamide: Similar structure but with a bromine atom instead of fluorine.
4-[4-(4-methylphenyl)piperazino]-N-(1H-indol-5-yl)-4-oxobutanamide: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorophenyl group in 4-[4-(4-fluorophenyl)piperazino]-N-(1H-indol-5-yl)-4-oxobutanamide imparts unique properties such as increased lipophilicity and metabolic stability compared to its analogs with different substituents . This can enhance its biological activity and potential therapeutic applications .
Properties
IUPAC Name |
4-[4-(4-fluorophenyl)piperazin-1-yl]-N-(1H-indol-5-yl)-4-oxobutanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O2/c23-17-1-4-19(5-2-17)26-11-13-27(14-12-26)22(29)8-7-21(28)25-18-3-6-20-16(15-18)9-10-24-20/h1-6,9-10,15,24H,7-8,11-14H2,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJKMXNGDDKLVCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCC(=O)NC3=CC4=C(C=C3)NC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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